molecular formula C18H17FN6O B6531439 3-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019100-54-9

3-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531439
CAS No.: 1019100-54-9
M. Wt: 352.4 g/mol
InChI Key: IERUGOSYCQEGJX-UHFFFAOYSA-N
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Description

3-[4-(3-Fluorobenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a 3-fluorobenzoyl-substituted piperazine ring at the 3-position and a pyrazole ring at the 6-position of the pyridazine core.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6O/c19-15-4-1-3-14(13-15)18(26)24-11-9-23(10-12-24)16-5-6-17(22-21-16)25-8-2-7-20-25/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERUGOSYCQEGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

Pyridazine derivatives are often modified at the 3- and 6-positions to tune physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (3-position) Substituents (6-position) Key Structural Features References
Target Compound 4-(3-Fluorobenzoyl)piperazin-1-yl 1H-pyrazol-1-yl Fluorinated benzoyl group enhances lipophilicity; piperazine allows H-bonding.
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidin-1-yl 1H-pyrazol-1-yl Piperidine (non-fluorinated) reduces polarity compared to piperazine.
3-Chloro-6-[4-(4-chlorophenyl)piperazin-1-yl]pyridazine Chlorine 4-(4-Chlorophenyl)piperazin-1-yl Dual chloro groups increase electron-withdrawing effects; planar structure.
3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine Piperazin-1-yl 1H-1,2,4-triazol-1-yl Triazole substituent introduces additional H-bonding sites vs. pyrazole.
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone 4-(2-Fluorophenyl)piperazin-1-yl Ketone (pyridazinone) Pyridazinone core increases hydrogen-bonding capacity; ortho-fluorine alters sterics.

Structural and Crystallographic Insights

  • Planarity and Intermolecular Interactions : Pyridazine derivatives often exhibit planar arrangements due to π-π stacking between aromatic rings. For example, N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine shows an r.m.s. deviation of 0.044 Å from planarity, with S(6) ring motifs from intramolecular C–H⋯N bonds .
  • Fluorine Effects: The 3-fluorobenzoyl group in the target compound may enhance crystal packing via C–F⋯H interactions, a feature absent in non-fluorinated analogs like 3-(piperidin-1-yl)-6-(pyrazol-1-yl)pyridazine .

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